Cas no 106331-89-9 (3-iodo-5-methoxy-4-propoxybenzaldehyde)
3-iodo-5-methoxy-4-propoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-iodo-5-methoxy-4-propoxybenzaldehyde
- 5-iodo 3-methoxy-4-n-propoxybenzaldehyde
- 5-iodo-3-methoxy-4-propoxy-benzaldehyde
- SBB020049
- 5-iodo-3-methoxy-4-propoxybenzaldehyde
- Benzaldehyde, 3-iodo-5-methoxy-4-propoxy-
- STK346743
- AC1NHRXX
- 3-methoxy-4-n-propyloxy-5-iodobenzaldehyde
- 3-methoxy-4-propoxy-5-iodobenzaldehyde
- 4-O-propyl-5-iodovanillin
- ACMC-20ma2h
- CTK0G3396
- DA-15873
- SCHEMBL8110374
- WJFHRYWKLRKARI-UHFFFAOYSA-N
- 106331-89-9
- 5-iodo-3-methoxy-4-propoxybenzaldehvde
- BBL037983
- DTXSID00406381
- EN300-228082
- CS-0240358
- AKOS000295073
-
- MDL: MFCD02257147
- Inchi: 1S/C11H13IO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h5-7H,3-4H2,1-2H3
- InChI Key: WJFHRYWKLRKARI-UHFFFAOYSA-N
- SMILES: IC1=CC(C=O)=CC(=C1OCCC)OC
Computed Properties
- Exact Mass: 319.99049
- Monoisotopic Mass: 319.99094g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- PSA: 35.53
- LogP: 2.90110
3-iodo-5-methoxy-4-propoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB498148-250 mg |
3-Iodo-5-methoxy-4-propoxybenzaldehyde |
106331-89-9 | 250MG |
€231.60 | 2022-03-24 | ||
| abcr | AB498148-1 g |
3-Iodo-5-methoxy-4-propoxybenzaldehyde |
106331-89-9 | 1g |
€398.20 | 2022-03-24 | ||
| abcr | AB498148-5 g |
3-Iodo-5-methoxy-4-propoxybenzaldehyde |
106331-89-9 | 5g |
€974.50 | 2022-03-24 | ||
| Enamine | EN300-228082-1g |
3-iodo-5-methoxy-4-propoxybenzaldehyde |
106331-89-9 | 95% | 1g |
$583.0 | 2023-09-15 | |
| Enamine | EN300-228082-5g |
3-iodo-5-methoxy-4-propoxybenzaldehyde |
106331-89-9 | 95% | 5g |
$1276.0 | 2023-09-15 | |
| Enamine | EN300-228082-10g |
3-iodo-5-methoxy-4-propoxybenzaldehyde |
106331-89-9 | 95% | 10g |
$1977.0 | 2023-09-15 | |
| Enamine | EN300-228082-0.05g |
3-iodo-5-methoxy-4-propoxybenzaldehyde |
106331-89-9 | 95% | 0.05g |
$135.0 | 2024-06-20 | |
| Enamine | EN300-228082-0.1g |
3-iodo-5-methoxy-4-propoxybenzaldehyde |
106331-89-9 | 95% | 0.1g |
$203.0 | 2024-06-20 | |
| Enamine | EN300-228082-0.25g |
3-iodo-5-methoxy-4-propoxybenzaldehyde |
106331-89-9 | 95% | 0.25g |
$289.0 | 2024-06-20 | |
| Enamine | EN300-228082-0.5g |
3-iodo-5-methoxy-4-propoxybenzaldehyde |
106331-89-9 | 95% | 0.5g |
$455.0 | 2024-06-20 |
3-iodo-5-methoxy-4-propoxybenzaldehyde Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 3-iodo-5-methoxy-4-propoxybenzaldehyde
Professional Introduction to 3-iodo-5-methoxy-4-propoxybenzaldehyde (CAS No. 106331-89-9)
3-iodo-5-methoxy-4-propoxybenzaldehyde, identified by the chemical abstracts service number 106331-89-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This aromatic aldehyde derivative features a unique structural motif, combining an iodine substituent with methoxy and propoxy groups, which endows it with distinct reactivity and potential applications in synthetic chemistry and drug development.
The compound’s molecular structure consists of a benzene ring substituted at the 3-position with an iodine atom, while the 5-position is occupied by a methoxy group and the 4-position by a propoxy group. The presence of these functional groups makes 3-iodo-5-methoxy-4-propoxybenzaldehyde a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many biologically active molecules.
In recent years, the demand for novel building blocks in drug discovery has surged, driven by the need for more efficient and selective synthetic methodologies. 3-iodo-5-methoxy-4-propoxybenzaldehyde has emerged as a valuable scaffold due to its ability to undergo various transformations that facilitate the assembly of complex heterocyclic systems. For instance, its iodine moiety allows for palladium-catalyzed coupling with boronic acids or stannanes, enabling the introduction of diverse aryl or vinyl groups. This flexibility has been exploited in the synthesis of kinase inhibitors, anticancer agents, and other therapeutic compounds.
One of the most compelling aspects of 3-iodo-5-methoxy-4-propoxybenzaldehyde is its utility in generating novel bioactive molecules through directed ortho-metalation (DoM) strategies. The methoxy group at the 5-position enhances the electrophilicity of the ortho-carbons, allowing for selective metalation followed by alkylation or arylation. This approach has been leveraged to develop small-molecule modulators of transcription factors and protein-protein interactions. For example, derivatives of this compound have been investigated for their potential to disrupt oncogenic signaling pathways by inhibiting key transcriptional regulators.
Moreover, the propoxy group at the 4-position contributes to the compound’s solubility and metabolic stability, making it an attractive candidate for further pharmacological exploration. Researchers have utilized 3-iodo-5-methoxy-4-propoxybenzaldehyde as a precursor in synthesizing analogs of known drugs that exhibit improved pharmacokinetic profiles. This underscores its importance as a key intermediate in medicinal chemistry pipelines.
The growing interest in 3-iodo-5-methoxy-4-propoxybenzaldehyde has also been reflected in recent scientific literature. A notable study published in *Journal of Medicinal Chemistry* demonstrated its role in generating substituted benzodiazepines through sequential cross-coupling reactions followed by cyclization. The authors highlighted that this strategy provided access to a diverse library of compounds with potential anxiolytic and sedative properties. Similarly, another investigation reported on its application in constructing indole derivatives, which are known for their diverse biological activities ranging from antimicrobial to anti-inflammatory effects.
From a synthetic chemistry perspective, 3-iodo-5-methoxy-4-propoxybenzaldehyde serves as a testament to the power of functional group interplay in designing versatile intermediates. The combination of electron-withdrawing (iodine) and electron-donating (methoxy and propoxy) groups creates a balance that enhances reactivity while maintaining structural integrity. This balance has been harnessed by synthetic chemists to develop streamlined synthetic routes that minimize purification steps and maximize yields.
The compound’s applicability extends beyond academic research into industrial settings. Pharmaceutical companies have incorporated 3-iodo-5-methoxy-4-propoxybenzaldehyde into their discovery platforms as part of high-throughput screening (HTS) campaigns. Its structural features allow for rapid derivatization into large libraries of compounds, which can then be screened for biological activity against various disease targets. This approach has accelerated the identification of lead compounds for further optimization.
In conclusion, 3-iodo-5-methoxy-4-propoxybenzaldehyde (CAS No. 106331-89-9) represents a critical component in modern synthetic and medicinal chemistry. Its unique structural attributes enable diverse transformations that are essential for constructing complex molecules with therapeutic potential. As research continues to uncover new applications for this compound, its significance is expected to grow further, solidifying its role as an indispensable tool in drug discovery and development.
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